molecular formula C16H20ClN3O3S B13679899 (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride

(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride

Cat. No.: B13679899
M. Wt: 369.9 g/mol
InChI Key: RRBUXVGVVLBIFW-UHFFFAOYSA-N
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Description

(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring, a thiazole moiety, and multiple hydroxyl groups. Its chemical properties make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride typically involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby modulating biological pathways. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride apart from similar compounds is its specific stereochemistry and the presence of multiple functional groups.

Properties

Molecular Formula

C16H20ClN3O3S

Molecular Weight

369.9 g/mol

IUPAC Name

4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C16H19N3O3S.ClH/c1-9-15(23-8-19-9)10-2-3-11(14(21)4-10)6-18-16(22)13-5-12(20)7-17-13;/h2-4,8,12-13,17,20-21H,5-7H2,1H3,(H,18,22);1H

InChI Key

RRBUXVGVVLBIFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3)O)O.Cl

Origin of Product

United States

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